molecular formula C23H21FN2O6S B12495252 methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate

methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate

Cat. No.: B12495252
M. Wt: 472.5 g/mol
InChI Key: MXAHFHCIODEZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycyl Intermediate: The reaction starts with the formation of the glycyl intermediate by reacting 4-fluorophenylsulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.

    Coupling Reaction: The glycyl intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate
  • Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate
  • Methyl 4-({N-[(4-iodophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate

Uniqueness

Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H21FN2O6S

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzoate

InChI

InChI=1S/C23H21FN2O6S/c1-31-20-11-9-19(10-12-20)26(33(29,30)21-13-5-17(24)6-14-21)15-22(27)25-18-7-3-16(4-8-18)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

MXAHFHCIODEZBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.